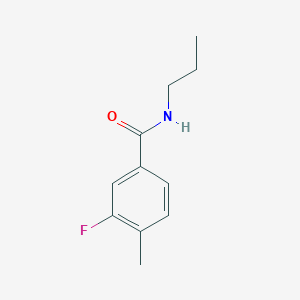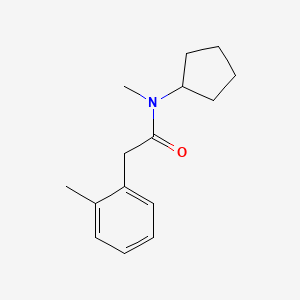
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide, commonly known as CPMA, is a synthetic compound that belongs to the class of amide derivatives. CPMA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique pharmacological properties, and it has been extensively studied for its mechanism of action and physiological effects.
作用机制
The exact mechanism of action of CPMA is not fully understood. However, it has been suggested that CPMA acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. CPMA has been shown to increase the activity of GABA receptors, which results in the inhibition of neuronal activity. CPMA has also been reported to inhibit the release of glutamate, which is involved in the development of neuropathic pain.
Biochemical and Physiological Effects:
CPMA has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. It has been shown to increase the activity of GABA receptors, which results in the inhibition of neuronal activity. CPMA has also been reported to inhibit the release of glutamate, which is involved in the development of neuropathic pain. CPMA has been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of glutamate.
实验室实验的优点和局限性
One of the advantages of CPMA is that it exhibits potent analgesic, anti-inflammatory, and anticonvulsant properties. CPMA has also been shown to have a low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations of CPMA is that its exact mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of CPMA.
未来方向
There are several future directions for the study of CPMA. One of the future directions is to further investigate the mechanism of action of CPMA. This will help in the development of more effective drugs for the treatment of neuropathic pain. Another future direction is to study the potential use of CPMA in the treatment of other neurological disorders such as epilepsy and anxiety disorders. Furthermore, the development of more efficient and cost-effective synthesis methods for CPMA can also be considered as a future direction for the study of this compound.
Conclusion:
In conclusion, CPMA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPMA has been extensively studied for its mechanism of action, physiological effects, and potential use in the treatment of neuropathic pain. Further studies are needed to fully understand the mechanism of action of CPMA and to develop more effective drugs for the treatment of neurological disorders.
合成方法
The synthesis of CPMA involves the reaction of 2-methylphenylacetic acid with cyclopentylmagnesium bromide, followed by the addition of N-methylamine. The resulting product is then purified through recrystallization to obtain the final product. The purity of CPMA is determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
CPMA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. CPMA has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of glutamate, which is involved in the development of neuropathic pain.
属性
IUPAC Name |
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-3-4-8-13(12)11-15(17)16(2)14-9-5-6-10-14/h3-4,7-8,14H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHPRTIQUCMDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
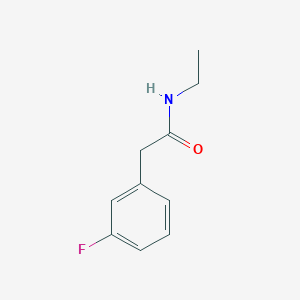
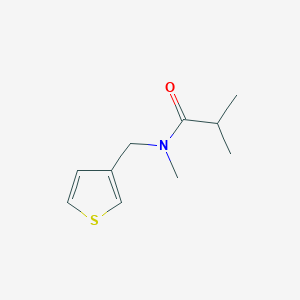
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)


![N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)
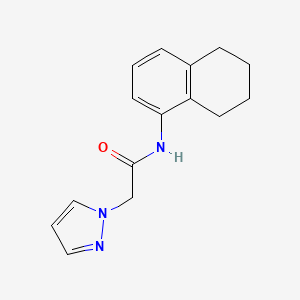
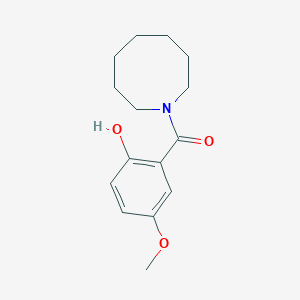

![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
